molecular formula C16H23N3O4S B10881474 1-Cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine

1-Cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10881474
M. Wt: 353.4 g/mol
InChI Key: ZIWIGEFKOAGIKT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C₁₆H₂₃N₃O₄S It is a piperazine derivative, characterized by the presence of a cyclohexyl group and a nitrophenylsulfonyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-Cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon (Pd/C), and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with molecular targets and pathways in biological systems. The nitrophenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-Cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives such as:

    1-Benzyl-4-[(2-nitrophenyl)sulfonyl]piperazine: Similar structure but with a benzyl group instead of a cyclohexyl group.

    1-Cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine: Similar structure but with the nitro group in a different position on the phenyl ring.

    1-Cyclohexyl-4-[(2-chlorophenyl)sulfonyl]piperazine: Similar structure but with a chloro group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

1-cyclohexyl-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H23N3O4S/c20-19(21)15-8-4-5-9-16(15)24(22,23)18-12-10-17(11-13-18)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2

InChI Key

ZIWIGEFKOAGIKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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